molecular formula C13H22O4 B14456342 3,3,6,6-Tetramethoxy-1,2,4-trimethylcyclohexa-1,4-diene CAS No. 72205-69-7

3,3,6,6-Tetramethoxy-1,2,4-trimethylcyclohexa-1,4-diene

Cat. No.: B14456342
CAS No.: 72205-69-7
M. Wt: 242.31 g/mol
InChI Key: HGBWTLAYZUHLAC-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethoxy-1,2,4-trimethylcyclohexa-1,4-diene is an organic compound with the molecular formula C10H16O4 It is a derivative of cyclohexadiene, characterized by the presence of methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethoxy-1,2,4-trimethylcyclohexa-1,4-diene typically involves the reaction of methanol with 1,4-dimethoxybenzene. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethoxy-1,2,4-trimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

3,3,6,6-Tetramethoxy-1,2,4-trimethylcyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethoxy-1,2,4-trimethylcyclohexa-1,4-diene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
  • 1,1,4,4-Tetramethoxycyclohexa-2,5-diene
  • p-Benzoquinone dimethyl bisacetal

Uniqueness

3,3,6,6-Tetramethoxy-1,2,4-trimethylcyclohexa-1,4-diene is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

72205-69-7

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

3,3,6,6-tetramethoxy-1,2,4-trimethylcyclohexa-1,4-diene

InChI

InChI=1S/C13H22O4/c1-9-8-12(14-4,15-5)10(2)11(3)13(9,16-6)17-7/h8H,1-7H3

InChI Key

HGBWTLAYZUHLAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=C(C1(OC)OC)C)C)(OC)OC

Origin of Product

United States

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